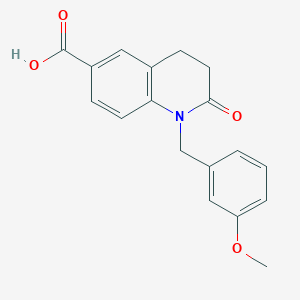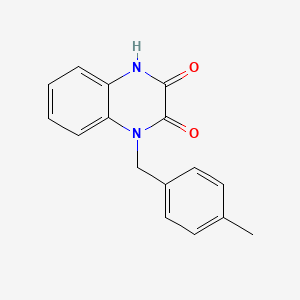![molecular formula C12H22N2O B1386892 N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amin CAS No. 1170183-16-0](/img/structure/B1386892.png)
N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amin
Übersicht
Beschreibung
“N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine” is an organic compound. It is a type of amine, which is a derivative of ammonia in which one or more hydrogen atoms are replaced by organic substituents . This compound can be used for pharmaceutical testing .
Synthesis Analysis
The synthesis of amines like “N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine” can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . Another method involves the reaction of alkyl halides with ammonia or amines .Molecular Structure Analysis
Amines have a general structure where the nitrogen atom can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity . In an amine, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .Chemical Reactions Analysis
Amines are known to undergo several types of reactions. They can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . Amines can also react with acid chlorides to form amides . Another reaction involves the formation of sulfonamides when amines react with sulfonyl groups .Physical And Chemical Properties Analysis
Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen . They are soluble in water and have about the same density as water .Wissenschaftliche Forschungsanwendungen
Synthese von Bio-basierten Polymeren
Die Verbindung ist ein Vorläufer für die Synthese von Bio-basierten Polymeren. Ihr furanisches Rückgrat, das aus Biomasse gewonnen wird, macht sie zu einer nachhaltigen Alternative zu erdölbasierten Monomeren. Forscher haben Methoden entwickelt, um diese Verbindung in 2,5-Bis(N-methylaminomethyl)furan umzuwandeln, ein Monomer zur Herstellung von Polymeren mit potenziellen Anwendungen in biologisch abbaubaren Materialien, Beschichtungen und Klebstoffen .
Grüne Chemie
Im Einklang mit den Prinzipien der grünen Chemie wird diese Verbindung zur Förderung umweltfreundlicher Reaktionen verwendet. Sie dient als Baustein bei der Synthese verschiedener Chemikalien und Materialien, wodurch die Abhängigkeit von nicht erneuerbaren Ressourcen reduziert und die Umweltbelastung minimiert wird .
Katalyse
Die Struktur der Verbindung ermöglicht es ihr, als Ligand in katalytischen Systemen zu fungieren. Sie kann die Effizienz von Katalysatoren in der organischen Synthese verbessern, was zu nachhaltigeren und kostengünstigeren industriellen Prozessen führen kann .
Wirkmechanismus
N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine acts as an inhibitor of enzymes, and it has been used to study the mechanism of action of various enzymes. It has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of some transporters, such as the Na+/K+ ATPase.
Biochemical and Physiological Effects
N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, and it has been used to study the effects of drugs on cells. It has also been used to study the effects of environmental pollutants on cells. In addition, it has been used to study the effects of drugs on the immune system and the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine has several advantages for lab experiments. It is a versatile compound, with a wide range of applications in various fields. It is also a relatively stable compound, making it a reliable tool for scientists. However, it also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. It is also relatively expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine. It could be used to study the effects of drugs on the immune system and the nervous system. It could also be used to study the effects of environmental pollutants on cells. In addition, it could be used to study the mechanism of action of various enzymes, and to develop new drugs and treatments. Finally, it could be used to study the effects of drugs on the metabolism of cells, and to develop new ways to modulate metabolic pathways.
Eigenschaften
IUPAC Name |
N-[[5-(aminomethyl)furan-2-yl]methyl]-N-propylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-3-7-14(8-4-2)10-12-6-5-11(9-13)15-12/h5-6H,3-4,7-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZATBWDYFPRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=CC=C(O1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)
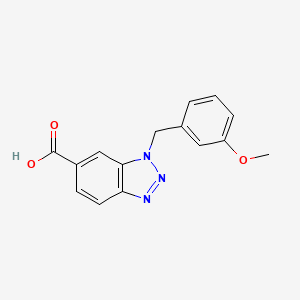


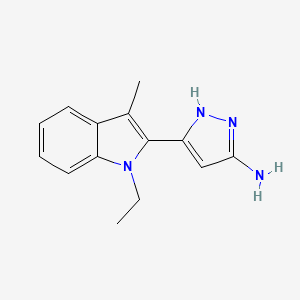
![N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide](/img/structure/B1386822.png)

![1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386827.png)
![N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386828.png)
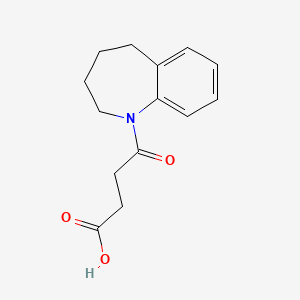
![(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid](/img/structure/B1386830.png)
